N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide
CAS No.: 2097861-64-6
Cat. No.: VC5570707
Molecular Formula: C16H20N2O
Molecular Weight: 256.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097861-64-6 |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.349 |
| IUPAC Name | N-[2-(1-methylindol-5-yl)ethyl]pent-4-enamide |
| Standard InChI | InChI=1S/C16H20N2O/c1-3-4-5-16(19)17-10-8-13-6-7-15-14(12-13)9-11-18(15)2/h3,6-7,9,11-12H,1,4-5,8,10H2,2H3,(H,17,19) |
| Standard InChI Key | WJXMEFJWSOUAHX-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C=CC(=C2)CCNC(=O)CCC=C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 1-methylindol-5-yl group attached to a pent-4-enamide chain via an ethyl linker (Figure 1). Key structural attributes include:
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Indole core: The indole ring system is substituted with a methyl group at the 1-position and an ethylpent-4-enamide chain at the 5-position.
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Pent-4-enamide backbone: The presence of a conjugated double bond (C4–C5) introduces planarity and potential reactivity, similar to fluorinated analogs like 4,5,5-trifluoropent-4-enamide derivatives .
Table 1. Molecular Properties of N-[2-(1-Methyl-1H-indol-5-yl)ethyl]pent-4-enamide
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₂₀N₂O |
| Molecular weight | 268.36 g/mol |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 2 (amide carbonyl, indole N) |
| Rotatable bonds | 5 |
The absence of fluorine substituents distinguishes it from compounds like B7 (N-((1H-indol-3-yl)methyl)-4,5,5-trifluoropent-4-enamide) , which exhibit enhanced nematicidal activity due to electronegative groups.
Synthetic Strategies
Amide Bond Formation
The synthesis of N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide likely follows a two-step protocol:
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Preparation of the amine precursor: 2-(1-Methyl-1H-indol-5-yl)ethylamine can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like (4-(p-tolyloxy)phenyl)methanamine are synthesized using cesium carbonate-mediated aryl ether formation followed by LiAlH₄ reduction .
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Coupling with pent-4-enoyl chloride: The amine reacts with pent-4-enoyl chloride in dichloromethane using triethylamine as a base, analogous to the synthesis of B1–B15 in Liu et al. .
Key Reaction:
Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
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Spectroscopic data: Predicted ¹H NMR signals include:
Biological Activity and Applications
Pharmacological Relevance
Indole derivatives exhibit diverse bioactivities, including:
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Antimicrobial effects: Substituted indoles disrupt bacterial cell membranes .
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Anticancer properties: Indole-3-carbinol derivatives induce apoptosis in cancer cells .
The pent-4-enamide chain may enhance bioavailability by mimicking natural fatty acid amides.
Comparative Analysis with Related Compounds
Table 2. Structural and Functional Comparison
Fluorination in B7 enhances electronegativity and membrane permeability, whereas the target compound’s simpler structure may favor metabolic stability.
Future Research Directions
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Activity profiling: Screen for nematicidal, antimicrobial, and anticancer activities.
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Structural optimization: Introduce electron-withdrawing groups (e.g., CF₃) to improve target binding.
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In vivo studies: Evaluate bioavailability and toxicity in model organisms.
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